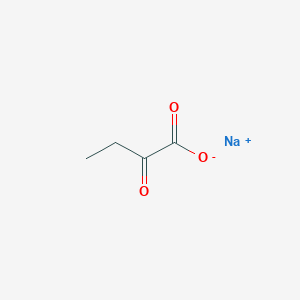

sodium;2-oxobutanoate

Description

Significance of Alpha-Keto Acids in Intermediary Metabolism

Alpha-keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone group adjacent to a carboxylic acid. wikipedia.org They are pivotal intermediates in the metabolic network of the cell, connecting the metabolism of carbohydrates, lipids, and proteins. fiveable.me Key examples of alpha-keto acids include pyruvic acid, oxaloacetic acid, and alpha-ketoglutaric acid, which are integral components of glycolysis and the citric acid cycle. wikipedia.org These molecules are central to energy production, serving as substrates for oxidative decarboxylation reactions that generate ATP. fiveable.me Furthermore, alpha-keto acids are crucial in amino acid metabolism, arising from the oxidative deamination of amino acids and serving as their precursors in transamination reactions. wikipedia.org This dual role highlights their importance in maintaining nitrogen balance within the body. fiveable.me Dysregulation of alpha-keto acid metabolism can lead to various metabolic disorders. fiveable.me

The alpha-keto acid dehydrogenase complexes are a family of mitochondrial enzymes that play a critical role in metabolic regulation. nih.gov These complexes, including the pyruvate (B1213749) dehydrogenase complex and the alpha-ketoglutarate (B1197944) dehydrogenase complex, are key to intermediary metabolism. nih.gov They facilitate the oxidative decarboxylation of alpha-keto acids, a crucial step in the catabolism of carbohydrates, fats, and proteins. fiveable.menih.gov The intricate structure of these multienzyme complexes allows for substrate channeling and active-site coupling, which significantly enhances their catalytic efficiency. nih.gov

Overview of 2-Oxobutanoate (B1229078) as a Central Metabolic Intermediate

Sodium;2-oxobutanoate, also referred to as alpha-ketobutyrate, is a key 2-keto acid that serves as a central intermediate in various metabolic pathways. smpdb.caontosight.ai It is primarily involved in the metabolism of several amino acids, including methionine, threonine, and homocysteine. ontosight.aihmdb.ca The degradation of 2-oxobutanoate occurs in the mitochondrial matrix and typically begins with its oxidative decarboxylation to propionyl-CoA. smpdb.canih.gov This conversion is catalyzed by multienzyme complexes known as 2-oxo acid dehydrogenase complexes. smpdb.canih.gov While no specific dehydrogenase complex is dedicated solely to 2-oxobutanoate, several, such as the branched-chain alpha-keto acid dehydrogenase complex, can utilize it as a substrate. smpdb.cabiocyc.org The resulting propionyl-CoA can then be converted to succinyl-CoA, which subsequently enters the citric acid cycle, a central pathway for energy production. medchemexpress.comebi.ac.uk

Beyond its catabolic role, 2-oxobutanoate is also a precursor for the biosynthesis of the essential amino acid isoleucine. nih.gov Its position at the crossroads of amino acid metabolism and energy production underscores its significance in maintaining cellular homeostasis. ontosight.ai

Historical Context of 2-Oxobutanoate Research in Biochemical Pathways

The study of 2-oxobutanoate and its role in metabolism has evolved with our understanding of biochemical pathways. Early research focused on its identity as a product of amino acid catabolism, particularly from threonine and methionine. smpdb.capathbank.org The elucidation of the enzymatic reactions involved in its formation and degradation has been a key area of investigation. For instance, the role of ferredoxin in the synthesis of alpha-ketobutyrate from propionyl coenzyme A and carbon dioxide by enzymes from photosynthetic and nonphotosynthetic bacteria was described in 1969. wikipedia.org

A significant finding in the study of threonine metabolism was that in healthy humans, the primary catabolic pathway for threonine proceeds through the formation of 2-oxobutanoate. reactome.org This is in contrast to some other mammals where catabolism via L-threonine 3-dehydrogenase to produce acetyl-CoA and glycine (B1666218) is also a major route. reactome.org Research has also highlighted the existence of alternative biosynthetic routes for 2-oxobutanoate, such as the citramalate (B1227619) pathway, which was found to be the major route for isoleucine biosynthesis in Geobacter sulfurreducens. nih.gov The discovery of allosteric regulation of enzymes like threonine dehydratase by isoleucine was a landmark in understanding how metabolic pathways are controlled, a concept first proposed based on kinetic studies of this enzyme. nih.govbiorxiv.org

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMAHKUSIHRMR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of 2 Oxobutanoate

Threonine Catabolism Pathways to 2-Oxobutanoate (B1229078)

The degradation of threonine is a significant source of 2-oxobutanoate in many organisms. ontosight.aifrontiersin.org This process can occur through distinct enzymatic pathways, primarily differing in their dependence on the amino acid glycine (B1666218).

Threonine dehydratase (TD), also known as threonine deaminase, plays a pivotal role in the direct conversion of L-threonine to 2-oxobutanoate and ammonia (B1221849). creative-proteomics.comuniprot.orgbiocyc.org This enzyme is crucial for the catabolism of threonine and is found in various organisms, from bacteria to humans. nih.govnih.gov In enteric bacteria, distinct catabolic and biosynthetic forms of threonine dehydratase exist, both of which yield 2-oxobutanoate but differ in their regulation. nih.gov The biosynthetic isoenzyme is part of the isoleucine biosynthesis pathway, where 2-oxobutanoate serves as a precursor. nih.govresearchgate.netuniprot.org

The catabolism of threonine can be broadly categorized into two main routes: glycine-independent and glycine-dependent pathways. physiology.orgmdpi.com

The glycine-independent pathway is catalyzed by serine/threonine dehydratase (STDH), which directly and irreversibly converts threonine to 2-oxobutanoate and ammonia. physiology.org This is considered the major catabolic pathway for threonine in human adults. physiology.org

The glycine-dependent pathway , in contrast, involves the enzyme threonine dehydrogenase (TDH). nih.govlibretexts.org TDH oxidizes threonine to form the intermediate 2-amino-3-ketobutyrate. creative-proteomics.comresearchgate.net This pathway is significant as it connects threonine metabolism to the synthesis of glycine. researchgate.net While both pathways exist, their relative importance can differ between species and developmental stages. For instance, in newborn pigs and cats, the TDH pathway is the predominant route for threonine catabolism. physiology.org

In the glycine-dependent pathway of threonine degradation, 2-amino-3-ketobutyrate is a key, albeit unstable, intermediate. libretexts.orgumich.edu It is formed from the oxidation of threonine by threonine dehydrogenase. creative-proteomics.comresearchgate.net Subsequently, the enzyme 2-amino-3-ketobutyrate coenzyme A ligase catalyzes the cleavage of this intermediate into glycine and acetyl-CoA. researchgate.netontosight.ai This two-step process, mediated by threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, provides a metabolic link between threonine breakdown and the formation of glycine and a key intermediate of the citric acid cycle. nih.govnih.gov

Methionine and Homocysteine Metabolism Yielding 2-Oxobutanoate

The sulfur-containing amino acids methionine and its derivative homocysteine are also significant precursors for the synthesis of 2-oxobutanoate. smpdb.canih.govebi.ac.uk

Methionine gamma-lyase (MGL) is an enzyme that directly catalyzes the alpha,gamma-elimination of L-methionine to produce 2-oxobutanoate, methanethiol, and ammonia. ebi.ac.ukuniprot.orguniprot.orgwikipedia.orgqmul.ac.uk This enzyme is found in various bacteria, parasitic protozoa, and plants, but is absent in animals. frontiersin.orgwikipedia.org In some anaerobic bacteria, the 2-oxobutanoate generated via this pathway can be further metabolized to contribute to ATP production. wikipedia.org The enzyme has also been identified as a product of methionine metabolism in a range of bacteria and fungi. nih.gov

In mammals, the transsulfuration pathway is a key metabolic route that links methionine and homocysteine metabolism to cysteine biosynthesis, and in the process, generates 2-oxobutanoate. smpdb.casmpdb.ca In this pathway, homocysteine first reacts with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine beta-synthase. smpdb.casmpdb.ca

The subsequent and final step of this pathway is catalyzed by the enzyme cystathionine gamma-lyase (CTH), also known as cystathionase. wikipedia.orguniprot.orggenscript.com CTH cleaves cystathionine to produce L-cysteine, ammonia, and 2-oxobutanoate. smpdb.casmpdb.cawikipedia.orguniprot.orgnih.gov CTH can also directly act on L-homocysteine, converting it to 2-oxobutanoate, hydrogen sulfide (B99878), and ammonia. uniprot.orgmetacyc.org This pathway is crucial for maintaining sulfur amino acid homeostasis and producing cysteine for the synthesis of important molecules like glutathione. uniprot.orgresearchgate.netproteinatlas.org

| Enzyme | Substrate(s) | Product(s) | Pathway | Organism/Tissue Examples |

| Threonine Dehydratase (TD) / Threonine Deaminase | L-Threonine | 2-Oxobutanoate, Ammonia | Threonine Catabolism, Isoleucine Biosynthesis | Bacteria, Yeast, Plants, Mammals creative-proteomics.comuniprot.orgnih.gov |

| Threonine Dehydrogenase (TDH) | L-Threonine | 2-Amino-3-ketobutyrate | Glycine-Dependent Threonine Catabolism | Mammalian Liver, Bacteria (E. coli) nih.govresearchgate.net |

| 2-Amino-3-ketobutyrate CoA Ligase | 2-Amino-3-ketobutyrate, Coenzyme A | Glycine, Acetyl-CoA | Glycine-Dependent Threonine Catabolism | Mammalian Mitochondria, Bacteria (E. coli) researchgate.netontosight.ai |

| Methionine Gamma-Lyase (MGL) | L-Methionine | 2-Oxobutanoate, Methanethiol, Ammonia | Methionine Catabolism | Bacteria, Parasitic Protozoa, Plants frontiersin.orgebi.ac.ukwikipedia.org |

| Cystathionase (CTH/GCL) | L-Cystathionine | L-Cysteine, 2-Oxobutanoate, Ammonia | Transsulfuration Pathway | Mammalian Liver, Humans smpdb.casmpdb.cawikipedia.org |

| Cystathionase (CTH/GCL) | L-Homocysteine | 2-Oxobutanoate, Hydrogen Sulfide, Ammonia | Transsulfuration Pathway | Mammals uniprot.orgmetacyc.org |

Branched-Chain Amino Acid Degradation Pathways to 2-Oxobutanoate

The catabolism of branched-chain amino acids (BCAAs) represents a significant source of 2-oxobutanoate. These essential amino acids, which organisms cannot synthesize de novo, are broken down through a series of enzymatic reactions.

The degradation of L-isoleucine is a key pathway that generates 2-oxobutanoate. nih.gov The initial step in this process is a transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), which converts isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. nih.gov Subsequent enzymatic steps in the catabolic cascade ultimately lead to the production of acetyl-CoA and propionyl-CoA, with 2-oxobutanoate being a key intermediate in this metabolic sequence. qiagen.com In plants, the degradation of isoleucine, along with valine and leucine (B10760876), involves a series of enzymes including BCAT, 3-methyl-2-oxobutanoate (B1236294) dehydrogenase, and various acyl-CoA dehydrogenases. researchgate.net

Threonine deaminase (TD), an enzyme that catalyzes the conversion of threonine to 2-oxobutanoate, is a critical enzyme in the biosynthesis of isoleucine. nih.govnih.gov This reaction is often considered the committed step in the isoleucine biosynthetic pathway in plants and microorganisms. nih.govmdpi.com

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a crucial enzyme that functions at the crossroads of branched-chain amino acid biosynthesis. wikipedia.orgenzyme-database.org It catalyzes the first step in the parallel pathways leading to the synthesis of valine, leucine, and isoleucine. nih.govwikipedia.org The enzyme can utilize two molecules of pyruvate (B1213749) to form 2-acetolactate, a precursor for valine and leucine, or it can condense one molecule of pyruvate with one molecule of 2-oxobutanoate to produce 2-aceto-2-hydroxybutanoate, which is a direct precursor for isoleucine. nih.govwikipedia.orgenzyme-database.org

This dual substrate specificity highlights the central role of AHAS in routing metabolic flux towards the synthesis of different BCAAs based on the availability of pyruvate and 2-oxobutanoate. researchgate.net The enzyme requires thiamine (B1217682) diphosphate (B83284) (ThDP), a divalent metal ion (such as Mg²⁺), and FAD as cofactors for its activity. researchgate.netportlandpress.com In many bacteria, AHAS exists as a heterotetramer composed of two large catalytic subunits and two small regulatory subunits. portlandpress.com The activity of AHAS is typically subject to feedback inhibition by the end products of the pathway, namely valine, leucine, and isoleucine, which is a key regulatory mechanism for BCAA homeostasis. bsubcyc.orgresearchgate.net

Table 1: Kinetic Properties of Acetohydroxyacid Synthase (AHAS) Isozymes

| Enzyme/Isozyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|---|

| AHAS II | Escherichia coli | Pyruvate | - | - | researchgate.net |

| AHAS II | Escherichia coli | 2-Oxobutanoate | - | - | researchgate.net |

| AHAS III | Escherichia coli | Pyruvate | - | - | researchgate.net |

| AHAS III | Escherichia coli | 2-Oxobutanoate | - | - | researchgate.net |

| AHAS | Thermotoga maritima | Pyruvate | - | ~100 | nih.gov |

Alternative and Engineered Biosynthetic Routes to 2-Oxobutanoate

Beyond the canonical amino acid degradation pathways, researchers have explored and engineered alternative routes for the production of 2-oxobutanoate, driven by its potential as a valuable chemical building block.

An alternative route to 2-oxobutanoate involves the γ-elimination of activated homoserine derivatives. Enzymes such as cystathionine γ-synthase and cystathionine γ-lyase can catalyze these reactions. Cystathionine γ-synthase, in the absence of its normal substrate L-cysteine, can catalyze the γ-elimination of O-succinyl-L-homoserine to produce succinate, ammonia, and 2-oxobutanoate. nih.gov

Similarly, methionine γ-lyase (MGL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the α,γ-elimination of L-methionine to yield methanethiol, ammonia, and 2-oxobutanoate. uniprot.orgnih.gov This enzyme also exhibits broad substrate specificity and can act on L-homoserine to produce 2-oxobutanoate and ammonia. uniprot.orguniprot.org In Pseudomonas putida, MGL is involved in L-methionine catabolism. uniprot.org

The microbial production of 2-oxobutanoate has been a significant focus of metabolic engineering efforts. A primary strategy involves the overexpression of threonine deaminase (also known as threonine dehydratase), which directly converts L-threonine to 2-oxobutanoate and ammonia. wikipedia.orgmdpi.com This one-step enzymatic reaction is an attractive route for bio-based production. mdpi.com

To enhance the production of 2-oxobutanoate, various genetic modifications have been implemented in host organisms like Escherichia coli. These strategies include:

Overexpression of feedback-resistant threonine deaminase: The native threonine deaminase is often subject to feedback inhibition by isoleucine. researchgate.net Engineering the enzyme to be resistant to this inhibition allows for sustained production of 2-oxobutanoate.

Deletion of competing pathways: To channel the metabolic flux towards 2-oxobutanoate, genes encoding enzymes that consume this intermediate are often deleted. For example, knocking out the ilvA gene, which encodes threonine dehydratase, can be done to eliminate the competing pathway for isoleucine biosynthesis when starting from a different precursor. pnas.org

Enhancing precursor supply: Increasing the intracellular concentration of L-threonine, the direct precursor for 2-oxobutanoate, is a common strategy. This can be achieved by engineering the upstream pathways of threonine biosynthesis. embopress.org

Detoxification of 2-oxobutanoate: High concentrations of 2-oxobutanoate can be toxic to microbial cells. nih.gov Strategies to mitigate this toxicity, such as engineering the acetate (B1210297) bypass pathway to alleviate the metabolic burden, have been developed. nih.gov

Table 2: Examples of Engineered Microbial Strains for 2-Oxobutanoate or Precursor Production

| Strain | Host Organism | Key Genetic Modifications | Product | Source |

|---|---|---|---|---|

| E. coli BL21-pET28a-BtLDH007 | Escherichia coli | Expression of a leucine dehydrogenase mutant for conversion of 2-ketobutyrate. | L-2-aminobutyric acid | google.com |

| E. coli W3110 derivative | Escherichia coli | Knockout of ilvA (threonine dehydratase), panB, and leuA. | L-valine | pnas.org |

| Engineered E. coli | Escherichia coli | Removal of feedback inhibition of aspartokinase I and III; deletion of tdh and mutation of ilvA; deletion of metA and lysA. | L-threonine | embopress.org |

| E. coli with deleted threonine deaminases (ilvA, tdcB) | Escherichia coli | Deletion of ilvA and tdcB. | Isoleucine (via alternative pathway) | elifesciences.org |

| Engineered E. coli | Escherichia coli | Replacement of pyruvate dehydrogenase complex with acetate bypass; overexpression of PoxB variant. | L-threonine (with 2-OBA detoxification) | nih.gov |

Catabolism and Downstream Metabolic Fates of 2 Oxobutanoate

Oxidative Decarboxylation of 2-Oxobutanoate (B1229078) to Propionyl-CoA

The initial and rate-limiting step in the degradation of 2-oxobutanoate is its irreversible oxidative decarboxylation to form propionyl-CoA. smpdb.capathbank.org This reaction is catalyzed by a large, mitochondrial multi-enzyme complex. smpdb.capathbank.orgwikipedia.org

The primary enzyme responsible for the oxidative decarboxylation of 2-oxobutanoate is the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). wikipedia.orgwikipedia.orgwikiwand.com While the BCKDC is most recognized for its role in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine), it exhibits a relatively broad substrate specificity. wikipedia.orgwikiwand.com Research has shown that the BCKDC can oxidize 2-oxobutanoate at rates comparable to its primary substrates. wikipedia.orgwikiwand.com

Although other 2-oxo acid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase complex (PDH), can also metabolize 2-oxobutanoate, the BCKDC is considered the more significant enzyme for this reaction, particularly in the liver. nih.gov This is based on kinetic analyses, the relative activities and phosphorylation states of the complexes, and the physiological concentrations of the respective substrates. nih.gov The BCKDC catalyzes the irreversible conversion of 2-oxobutanoate into propionyl-CoA, a crucial intermediate for further metabolism. smpdb.cawikipedia.orgpathbank.org The activity of the BCKDC is regulated by phosphorylation and dephosphorylation, with a specific kinase (branched-chain alpha-keto acid dehydrogenase kinase) inactivating the complex. genome.jpscience.gov

The BCKDC is a multi-enzyme complex composed of three main catalytic components: E1 (a 2-oxo acid dehydrogenase), E2 (a dihydrolipoamide (B1198117) acyltransferase), and E3 (a dihydrolipoamide dehydrogenase). smpdb.capathbank.orgebi.ac.uk The intricate reaction mechanism requires several coenzymes.

The catalytic cycle proceeds as follows:

Decarboxylation (E1): The E1 component, which utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor, binds to 2-oxobutanoate and catalyzes its decarboxylation. smpdb.cawikiwand.com

Acyl Group Transfer (E2): The resulting propionyl group is transferred to a lipoate (lipoamide) cofactor covalently bound to the E2 component. smpdb.capathbank.org The E2 subunit then catalyzes the transfer of the propionyl group from the lipoamide (B1675559) to Coenzyme A (CoA) , forming the product propionyl-CoA. smpdb.cawikiwand.com

Regeneration of Lipoamide (E3): The E3 component, a flavoprotein containing flavin adenine (B156593) dinucleotide (FAD) , re-oxidizes the reduced lipoamide on E2. The reducing equivalents are subsequently transferred to nicotinamide adenine dinucleotide (NAD+) , forming NADH. smpdb.cawikiwand.comannualreviews.org

Table 1: Components and Coenzymes of the BCKDC Reaction

| Component | Enzyme Name | Cofactor/Coenzyme | Function |

| E1 | 2-oxo acid dehydrogenase | Thiamine Pyrophosphate (TPP) | Binds and decarboxylates 2-oxobutanoate. |

| E2 | Dihydrolipoamide acyltransferase | Lipoate, Coenzyme A (CoA) | Transfers the propionyl group to CoA, forming propionyl-CoA. |

| E3 | Dihydrolipoamide dehydrogenase | Flavin Adenine Dinucleotide (FAD), Nicotinamide Adenine Dinucleotide (NAD+) | Re-oxidizes the reduced lipoate on E2, producing NADH. |

Conversion of Propionyl-CoA to Succinyl-CoA

The propionyl-CoA generated from the BCKDC-catalyzed reaction undergoes a three-step enzymatic conversion to become succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov This pathway serves as a critical anaplerotic route, replenishing TCA cycle intermediates.

The first step in this conversion is the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. nih.govbiologydiscussion.com This reaction is catalyzed by the mitochondrial enzyme propionyl-CoA carboxylase . wikipedia.org The activity of this enzyme is dependent on the coenzyme biotin and requires energy in the form of ATP. wikipedia.orgnih.govbiologydiscussion.com

The D-methylmalonyl-CoA produced by propionyl-CoA carboxylase is then converted to its stereoisomer, L-methylmalonyl-CoA. wikipedia.org This epimerization reaction is catalyzed by the enzyme methylmalonyl-CoA epimerase . smpdb.cawikipedia.orgnih.gov

In the final step of the pathway, the L-methylmalonyl-CoA is rearranged to form succinyl-CoA. smpdb.capathbank.orgnih.gov This isomerization is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase , which notably requires adenosylcobalamin (a form of Vitamin B12) as a cofactor. wikipedia.org

The final product of this metabolic sequence, succinyl-CoA , is a direct intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgbiologydiscussion.com By entering the TCA cycle, the carbon skeleton derived from 2-oxobutanoate can be further oxidized to generate reducing equivalents (NADH and FADH2) for ATP production through oxidative phosphorylation, or it can be used for various biosynthetic processes.

Table 2: Pathway from Propionyl-CoA to Succinyl-CoA

| Step | Enzyme | Substrate | Product | Required Cofactor |

| 1 | Propionyl-CoA Carboxylase | Propionyl-CoA | D-Methylmalonyl-CoA | Biotin, ATP |

| 2 | Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | - |

| 3 | Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Adenosylcobalamin (Vitamin B12) |

Integration of 2-Oxobutanoate Metabolism with Central Carbon Metabolism

The metabolism of 2-oxobutanoate is not isolated but is deeply interconnected with the central metabolic pathways of the cell, particularly pyruvate metabolism and the dynamics of the acetyl-CoA pool.

1 Interconnections with Pyruvate Metabolism

The structural similarity between 2-oxobutanoate and pyruvate allows them to be recognized by the same enzymes, creating significant metabolic crosstalk. nih.gov The oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA is catalyzed by large, multi-enzyme complexes known as 2-oxo acid dehydrogenases. nih.govsmpdb.ca Notably, this conversion is not performed by a specific 2-oxobutanoate dehydrogenase but rather by complexes that also act on other substrates. biocyc.org

Both the pyruvate dehydrogenase complex (PDH) and the branched-chain 2-oxo acid dehydrogenase complex (BCODH) can catalyze the oxidative decarboxylation of 2-oxobutanoate. nih.gov However, their kinetic properties for this substrate differ. BCODH generally has a higher affinity (lower Km) for 2-oxobutanoate than PDH, suggesting that BCODH is the more significant enzyme for its catabolism under physiological conditions, particularly in the liver. nih.gov This competition for shared enzymes means that high concentrations of 2-oxobutanoate can interfere with pyruvate metabolism. mdpi.comresearchgate.net

Table 2: Kinetic Properties of Dehydrogenase Complexes with 2-Oxobutanoate

Apparent Michaelis-Menten constants (Km) and relative maximum velocities (Vmax) of purified BCODH and PDH for 2-oxobutanoate.

| Enzyme Complex | Apparent Km (μM) | Relative Vmax (%)* | Reference |

|---|---|---|---|

| Branched-Chain 2-Oxo Acid Dehydrogenase (BCODH) | 26 | 38 | nih.gov |

| Pyruvate Dehydrogenase (PDH) | 114 | 45 | nih.gov |

*Relative Vmax is expressed as a percentage of the Vmax for the enzyme's primary substrate (3-methyl-2-oxobutanoate for BCODH and pyruvate for PDH).

2 Links to Acetyl-CoA Pool Dynamics

The metabolism of 2-oxobutanoate is directly linked to the cellular pool of acetyl-CoA. The primary catabolic fate of 2-oxobutanoate is its conversion to propionyl-CoA. ontosight.ainih.gov Propionyl-CoA can then be carboxylated and rearranged to form succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.govsmpdb.ca This pathway feeds carbon from amino acids like threonine and methionine into central energy metabolism.

Conversely, in some organisms, the synthesis of 2-oxobutanoate is directly dependent on acetyl-CoA. The citramalate (B1227619) pathway, which condenses acetyl-CoA and pyruvate, provides a direct route from the acetyl-CoA pool to the biosynthesis of isoleucine via 2-oxobutanoate. nih.govscispace.com Furthermore, research in Escherichia coli has shown that metabolic stress caused by the accumulation of 2-oxobutanoate can disrupt the intracellular acetyl-CoA pool by inhibiting pyruvate dehydrogenase. nih.govmdpi.com To counteract this, engineered acetate (B1210297) bypass pathways, which convert pyruvate to acetate and then to acetyl-CoA, can be used to restore the acetyl-CoA supply, highlighting the critical balance between 2-oxobutanoate metabolism and acetyl-CoA homeostasis. nih.govresearchgate.net

Contributions to Cellular Energy Production Pathways

The catabolism of 2-oxobutanoate is a significant metabolic route that directly contributes to cellular energy production by feeding into the central energy-generating pathways of the cell. As a product of the breakdown of amino acids like threonine and methionine, 2-oxobutanoate serves as a precursor for key metabolic intermediates that enter the tricarboxylic acid (TCA) cycle. smpdb.capathbank.orgontosight.ai This process primarily occurs within the mitochondrial matrix, the hub of cellular respiration. smpdb.capathbank.org

The principal fate of 2-oxobutanoate in energy metabolism is its conversion to propionyl-CoA through oxidative decarboxylation. smpdb.capathbank.orgbiocyc.org This reaction is catalyzed by a class of large, multienzyme complexes known as 2-oxo acid dehydrogenase complexes. smpdb.capathbank.org While no specific dehydrogenase complex is exclusively for 2-oxobutanoate, enzymes such as the branched-chain alpha-keto acid dehydrogenase complex (BCKDH) and the pyruvate dehydrogenase complex (PDHc) can process it due to its structural similarity to their primary substrates. smpdb.caresearchgate.netnih.gov These complexes are composed of three main enzymatic components (E1, E2, and E3) that work in concert to convert the alpha-keto acid into its corresponding acyl-CoA derivative. smpdb.capathbank.org

Once formed, propionyl-CoA undergoes a three-step enzymatic sequence to be converted into succinyl-CoA, an intermediate of the TCA cycle. smpdb.capathbank.orgecmdb.ca This conversion allows the carbon backbone derived from 2-oxobutanoate to be utilized for the synthesis of ATP. researchgate.netnih.gov

The key enzymatic steps are:

Propionyl-CoA carboxylase carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA. smpdb.capathbank.org

Methylmalonyl-CoA epimerase then converts (S)-methylmalonyl-CoA into its stereoisomer, (R)-methylmalonyl-CoA. smpdb.capathbank.org

Finally, methylmalonyl-CoA mutase rearranges (R)-methylmalonyl-CoA to produce succinyl-CoA. smpdb.capathbank.org

The succinyl-CoA generated from this pathway enters the TCA cycle, where it is further metabolized, leading to the production of reducing equivalents (NADH and FADH₂) that fuel ATP synthesis through the electron transport chain and oxidative phosphorylation. This metabolic link makes 2-oxobutanoate a valuable energy source for the cell. ecmdb.caontosight.ai

Furthermore, the generation of succinyl-CoA from 2-oxobutanoate represents an anaplerotic reaction. researchgate.netwikipedia.org Anaplerosis is the process of replenishing TCA cycle intermediates that may have been diverted for biosynthetic purposes, such as the synthesis of heme or other amino acids. wikipedia.orgmdpi.com By feeding into the TCA cycle, the catabolism of 2-oxobutanoate helps maintain the integrity and functional capacity of this central metabolic pathway, which is crucial for both energy production and various anabolic processes. researchgate.netwikipedia.org In some contexts, particularly in tumor cells with altered metabolism, such anaplerotic reactions are vital for sustaining cell proliferation. researchgate.netnih.gov

Research Findings on 2-Oxobutanoate Catabolism

Detailed studies have elucidated the enzymatic machinery and metabolic flow from 2-oxobutanoate to the TCA cycle. Research has shown that in various organisms, from bacteria to mammals, the pathway via propionyl-CoA to succinyl-CoA is a conserved and critical route. smpdb.capathbank.org In some microorganisms, alternative pathways may exist. For instance, enzymes like pyruvate formate-lyase (PflB) and the associated TdcE protein may catalyze the conversion of 2-oxobutanoate to propionyl-CoA or propionate (B1217596). nih.govmdpi.com Additionally, pyruvate oxidase (PoxB) can convert 2-oxobutanoate to propionate and CO₂, showcasing the metabolic versatility related to this compound. nih.gov

The table below summarizes the key enzymes involved in the primary catabolic pathway of 2-oxobutanoate to a TCA cycle intermediate.

Table 1: Key Enzymes in the Conversion of 2-Oxobutanoate to Succinyl-CoA

| Step | Enzyme | Substrate | Product | Cellular Location | Significance |

|---|---|---|---|---|---|

| 1 | 2-Oxo Acid Dehydrogenase Complex (e.g., BCKDH) smpdb.ca | 2-Oxobutanoate | Propionyl-CoA | Mitochondrial Matrix | Commits 2-oxobutanoate to the catabolic pathway for energy production. smpdb.capathbank.org |

| 2 | Propionyl-CoA Carboxylase smpdb.ca | Propionyl-CoA | (S)-Methylmalonyl-CoA | Mitochondrial Matrix | First step in the conversion of propionyl-CoA to a TCA cycle intermediate. smpdb.capathbank.org |

| 3 | Methylmalonyl-CoA Epimerase smpdb.ca | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA | Mitochondrial Matrix | Stereoisomerization required for the subsequent reaction. smpdb.capathbank.org |

The contribution of 2-oxobutanoate to the TCA cycle is significant not only for direct energy yield but also for maintaining the pool of cycle intermediates, a process known as anaplerosis.

Table 2: Anaplerotic Contribution of 2-Oxobutanoate to the TCA Cycle

| Precursor | Anaplerotic Product | Metabolic Pathway | Importance |

|---|

Enzymology of 2 Oxobutanoate Metabolism

Characterization of Key Enzymes in 2-Oxobutanoate (B1229078) Biosynthesis

The biosynthesis of 2-oxobutanoate is a critical metabolic process, primarily fed by the degradation of specific amino acids. Several key enzymes catalyze these conversions, each with unique structural features and catalytic mechanisms.

Threonine deaminase (TD), also known as threonine dehydratase, is a key enzyme in the biosynthesis of isoleucine, initiating the pathway by converting L-threonine to 2-oxobutanoate and ammonia (B1221849). wikipedia.orgmdpi.com This enzyme belongs to the family of lyases and is subject to allosteric regulation, a critical aspect of controlling amino acid homeostasis. wikipedia.org

Structurally, threonine deaminase is a tetramer composed of four identical subunits, arranged as a dimer of dimers. wikipedia.org Each subunit is organized into two distinct domains: a larger N-terminal catalytic domain and a C-terminal regulatory domain. ebi.ac.uk The catalytic domain harbors the essential pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is crucial for the enzyme's catalytic activity. wikipedia.orgebi.ac.uk The regulatory domain, which shares structural and functional similarities with the ACT domain found in other allosterically regulated enzymes, is responsible for binding effector molecules. ebi.ac.uk Interestingly, the regulatory site of one subunit interacts with the catalytic site of an adjacent subunit, highlighting the intricate communication within the tetrameric structure. wikipedia.org

Functionally, TD catalyzes the deamination of L-threonine. uniprot.org The reaction mechanism is analogous to other PLP-dependent enzymes, involving the formation of a Schiff base intermediate. wikipedia.org The process begins with the amino group of threonine attacking the internal Schiff base formed between PLP and a lysine (B10760008) residue in the active site. This is followed by deprotonation and dehydration, leading to the formation of a new Schiff base with the product precursor, which is subsequently hydrolyzed to release 2-oxobutanoate and ammonia. wikipedia.org The enzyme's activity is tightly regulated by feedback inhibition, primarily by the end-product of the pathway, isoleucine, which binds to the allosteric sites and deactivates the enzyme. Conversely, valine can act as an activator by competing with isoleucine for binding at the regulatory sites. mdpi.com

Table 1: Structural and Functional Characteristics of Threonine Deaminase/Dehydratase (TD/STDH)

| Feature | Description |

|---|---|

| Quaternary Structure | Tetramer (dimer of dimers) of identical subunits. wikipedia.org |

| Domains per Subunit | N-terminal catalytic domain and C-terminal regulatory domain. ebi.ac.uk |

| Cofactor | Pyridoxal 5'-phosphate (PLP). wikipedia.org |

| Catalytic Reaction | L-threonine → 2-oxobutanoate + NH₃. wikipedia.org |

| Regulatory Mechanism | Allosteric feedback inhibition by isoleucine; activation by valine. mdpi.com |

Methionine gamma-lyase (MGL) is a PLP-dependent enzyme that plays a significant role in the metabolism of sulfur-containing amino acids. wikipedia.orgnih.gov It catalyzes the α,γ-elimination of L-methionine to produce 2-oxobutanoate, methanethiol, and ammonia. drugbank.comuniprot.org This enzyme is found in various bacteria, parasitic protozoa, and plants. wikipedia.org

The catalytic mechanism of MGL involves a series of steps facilitated by the PLP cofactor. Initially, the amino group of the L-methionine substrate forms a Schiff base with PLP, creating an external aldimine. wikipedia.org A proton is then abstracted from the α-carbon of the substrate, followed by the elimination of the γ-substituent (methanethiol). This results in a vinylglycine intermediate still bound to PLP. A neighboring tyrosine residue acts as an acid catalyst in the elimination of the thiol group. wikipedia.org Subsequent steps involve the rearrangement of the intermediate and hydrolysis to release 2-oxobutanoate and ammonia, regenerating the PLP cofactor for the next catalytic cycle. wikipedia.org

MGL exhibits broad substrate specificity, acting on various sulfur-containing amino acids. drugbank.comuniprot.org Besides L-methionine, it can also catalyze the degradation of L-cysteine and L-homocysteine. drugbank.commdpi.com This versatility allows the enzyme to participate in multiple metabolic pathways. wikipedia.org

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine). nih.govgosset.ai It catalyzes the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate, or the condensation of pyruvate and 2-oxobutanoate to produce 2-aceto-2-hydroxybutyrate. nih.govgosset.ai This pathway is absent in animals, making AHAS a key target for herbicides. gosset.ai

AHAS requires thiamine (B1217682) diphosphate (B83284) (ThDP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion as cofactors for its activity. gosset.aisemanticscholar.org The catalytic mechanism involves two main stages. First, the decarboxylation of a pyruvate molecule, which is activated by ThDP, forms a hydroxyethyl-ThDP (HE-ThDP) intermediate. nih.govsemanticscholar.org In the second stage, this HE-ThDP intermediate acts as a nucleophile, attacking the carbonyl carbon of a second keto acid substrate, which can be either another pyruvate molecule or 2-oxobutanoate. nih.govresearchgate.net

The substrate specificity of AHAS is a key feature of its function. The enzyme displays a strong preference for pyruvate as the first substrate. researchgate.net The specificity for the second, acceptor substrate is influenced by specific amino acid residues within the active site. For instance, an arginine residue is thought to interact with the carboxylate group of the second keto acid substrate. researchgate.net Different isozymes of AHAS can exhibit varying specificities for pyruvate versus 2-oxobutanoate as the second substrate, which is crucial for regulating the relative production of precursors for valine/leucine versus isoleucine. rhea-db.org

Cystathionase, also known as cystathionine (B15957) γ-lyase (CTH or CSE), is a PLP-dependent enzyme that plays a central role in the trans-sulfuration pathway, catalyzing the conversion of cystathionine to L-cysteine, 2-oxobutanoate, and ammonia. wikipedia.orgnih.gov This enzyme is critical for the synthesis of cysteine and the metabolism of methionine.

The enzymatic activity of CTH relies on its cofactor, pyridoxal 5'-phosphate (PLP). wikipedia.orgnih.gov The catalytic mechanism involves the formation of a Schiff base between the amino group of cystathionine and PLP. This facilitates the cleavage of the Cγ-S bond of cystathionine, releasing cysteine. The remaining part of the substrate is then hydrolyzed to yield 2-oxobutanoate and ammonia. wikipedia.org

CTH can also catalyze other reactions, including the α,β-elimination of L-cysteine to produce pyruvate, ammonia, and hydrogen sulfide (B99878) (H₂S), and the α,γ-elimination of L-homoserine to form 2-oxobutanoate, water, and ammonia. wikipedia.orguniprot.org Mutations in the CTH gene can lead to a decrease in enzyme activity, resulting in the accumulation of cystathionine, a condition known as cystathioninuria. nih.gov Some mutations have been shown to weaken the enzyme's affinity for its PLP cofactor. wikipedia.org

Table 2: Cofactors and Products of Key Enzymes in 2-Oxobutanoate Biosynthesis

| Enzyme | Cofactor(s) | Primary Substrate(s) | Products Including 2-Oxobutanoate |

|---|---|---|---|

| Threonine Deaminase/Dehydratase (TD/STDH) | Pyridoxal 5'-phosphate (PLP) wikipedia.org | L-threonine wikipedia.org | 2-oxobutanoate, NH₃ wikipedia.org |

| Methionine Gamma-Lyase (MGL) | Pyridoxal 5'-phosphate (PLP) wikipedia.org | L-methionine wikipedia.org | 2-oxobutanoate, methanethiol, NH₃ wikipedia.org |

| Acetohydroxyacid Synthase (AHAS) | Thiamine diphosphate (ThDP), FAD, divalent metal ion gosset.ai | Pyruvate, 2-oxobutanoate nih.gov | (Not a direct producer, but a consumer in a related pathway) |

| Cystathionase (CTH) | Pyridoxal 5'-phosphate (PLP) wikipedia.org | L-cystathionine wikipedia.org | L-cysteine, 2-oxobutanoate, NH₃ wikipedia.org |

Enzymatic Mechanisms of 2-Oxobutanoate Catabolism

The breakdown of 2-oxobutanoate is as crucial as its synthesis for maintaining metabolic balance. The primary enzyme complex responsible for this catabolic process is the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex.

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is a large, multi-enzyme complex located in the inner mitochondrial membrane. wikipedia.orgwikiwand.com It plays a critical role in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) by catalyzing the irreversible oxidative decarboxylation of their corresponding α-keto acids. wikipedia.orgfiveable.me

Structurally, the BCKDC is composed of multiple copies of three main catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3). wikiwand.comnih.gov The E2 component forms the structural core of the complex, to which the E1 and E3 components are non-covalently attached. wikiwand.com The complex also includes regulatory enzymes, a kinase and a phosphatase, which control its activity. nih.gov

Functionally, BCKDC catalyzes the conversion of α-keto acids to their corresponding acyl-CoA derivatives. fiveable.me While its primary substrates are the α-keto acids derived from branched-chain amino acids, BCKDC exhibits a relatively broad substrate specificity and can also oxidize 2-oxobutanoate at a comparable rate. wikipedia.orgwikiwand.com The multi-step reaction involves the decarboxylation of the α-keto acid by the E1 component, followed by the transfer of the resulting acyl group to coenzyme A by the E2 component, and finally, the reoxidation of the E2-bound lipoamide (B1675559) cofactor by the E3 component. wikipedia.org The activity of BCKDC is tightly regulated by phosphorylation (inactivation) and dephosphorylation (activation) mediated by its associated kinase and phosphatase, respectively. nih.gov

Table 3: Components and Function of the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

| Component | Function |

|---|---|

| E1 (Decarboxylase) | Catalyzes the decarboxylation of the α-keto acid substrate. |

| E2 (Dihydrolipoyl Transacylase) | Forms the structural core and transfers the acyl group to Coenzyme A. wikiwand.com |

| E3 (Dihydrolipoamide Dehydrogenase) | Reoxidizes the lipoamide cofactor of the E2 component. |

| BCKD Kinase | Phosphorylates and inactivates the complex. nih.gov |

| BCKD Phosphatase | Dephosphorylates and activates the complex. nih.gov |

Subunit Composition and Catalytic Activities of BCKDC

The Branched-chain α-ketoacid dehydrogenase complex (BCKDC) is a large, multi-enzyme complex located on the inner membrane of the mitochondria. wikipedia.org It plays a crucial role in the catabolism of branched-chain amino acids by catalyzing the oxidative decarboxylation of their corresponding α-ketoacids. wikipedia.org While its primary substrates are derived from leucine, isoleucine, and valine, the BCKDC exhibits a relatively broad specificity and can also efficiently oxidize other α-ketoacids, including 2-oxobutanoate, at comparable rates. wikipedia.orgyoutube.com

The intricate structure of the BCKDC is essential for its function and is composed of multiple copies of three core catalytic components, designated E1, E2, and E3. youtube.com

E1 (α-ketoacid dehydrogenase/decarboxylase): This component is a heterotetramer (α2β2) and is responsible for the initial C-C bond cleavage. It utilizes thiamine pyrophosphate (TPP) as a cofactor to decarboxylate the α-ketoacid substrate. wikipedia.org

E2 (dihydrolipoyl transacylase): The E2 component forms the structural core of the entire complex. In humans, this core is made of 24 E2 subunits arranged with octahedral symmetry. youtube.com Each E2 subunit contains a flexible lipoyl-bearing domain that accepts the acyl group from the E1 subunit and transfers it to Coenzyme A (CoA). wikipedia.org

E3 (dihydrolipoamide dehydrogenase): This component is a homodimer and functions to regenerate the oxidized form of the lipoamide cofactor on the E2 subunit. It is a flavoprotein that uses FAD as a prosthetic group, ultimately transferring the reducing equivalents to NAD+ to form NADH. youtube.com

Table 1: Subunits and Functions of the BCKDC

| Subunit | Component Name | Primary Catalytic Function | Key Cofactor/Prosthetic Group |

|---|---|---|---|

| E1 | α-ketoacid dehydrogenase | Decarboxylation of 2-oxobutanoate (C-C bond cleavage) | Thiamine Pyrophosphate (TPP) |

| E2 | Dihydrolipoyl transacylase | Transfer of the propionyl group to Coenzyme A | Lipoamide |

| E3 | Dihydrolipoamide dehydrogenase | Re-oxidation of the reduced lipoamide on E2 | Flavin Adenine Dinucleotide (FAD) |

Lactate (B86563) Dehydrogenase (LDH) Activity with 2-Oxobutanoate

Lactate dehydrogenase (LDH) is a ubiquitous cytosolic enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation/reduction of NADH/NAD+. wikipedia.orgnih.gov While this reaction is its primary physiological role, particularly in anaerobic glycolysis, LDH is known to act on other 2-oxoacids and 2-hydroxyacids. wikipedia.orgworthington-biochem.com Notably, it can reduce 2-oxobutanoate (also known as α-ketobutyrate) to 2-hydroxybutanoate. bioscientifica.comnih.gov

Mammalian LDH exists as five different isozymes (LDH-1 to LDH-5), which are tetramers composed of two different subunit types: 'H' for heart and 'M' for muscle. nih.govworthington-biochem.com The isozyme composition varies by tissue, reflecting the different metabolic requirements of each organ. worthington-biochem.comnih.gov For example, LDH-1 (H4) is predominant in cardiac muscle, which has a highly aerobic metabolism, while LDH-5 (M4) is the main isozyme in skeletal muscle and the liver, tissues that frequently experience anaerobic conditions. worthington-biochem.com

The relative activity of these isozymes with 2-oxobutanoate compared to pyruvate differs. Studies have shown that various LDH isozymes can utilize 2-oxobutanoate as a substrate, but generally at a lower rate than pyruvate. worthington-biochem.combioscientifica.com This activity is significant enough for 2-oxobutanoate to be considered a substrate for LDH in various experimental and physiological contexts. nih.govscbt.com

Table 2: Lactate Dehydrogenase (LDH) and 2-Oxobutanoate

| Parameter | Description |

|---|---|

| Enzyme | Lactate Dehydrogenase (LDH) |

| Primary Reaction | Pyruvate + NADH + H⁺ ↔ L-Lactate + NAD⁺ |

| Reaction with 2-Oxobutanoate | 2-Oxobutanoate + NADH + H⁺ ↔ 2-Hydroxybutanoate + NAD⁺ |

| Subunit Composition | Tetramer of 'H' (heart) and 'M' (muscle) type subunits |

| Isozyme Specificity | The relative rate of 2-oxobutanoate reduction can vary among the five LDH isozymes (LDH-1 to LDH-5). nih.gov |

Kinetic and Mechanistic Studies of 2-Oxobutanoate-Related Enzymes

Enzyme Kinetics and Substrate Affinity (K_m, V_max)

The study of enzyme kinetics provides quantitative insight into the efficiency and affinity of an enzyme for its substrates. Two key parameters derived from the Michaelis-Menten model are the Michaelis constant (K_m) and the maximum velocity (V_max).

V_max (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

K_m (Michaelis Constant): Is defined as the substrate concentration at which the reaction rate is half of V_max. K_m is an inverse measure of the enzyme's affinity for its substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can work efficiently even at low substrate concentrations.

For enzymes that metabolize 2-oxobutanoate, these kinetic parameters have been determined to understand their substrate specificity.

Branched-chain α-ketoacid dehydrogenase complex (BCKDC): This complex has a broad substrate specificity. It has been shown to oxidize 2-oxobutanoate at rates comparable to its primary branched-chain substrates. wikipedia.orgyoutube.com Research indicates that the K_m values for 2-oxobutanoate are similar to those for the branched-chain α-ketoacids, suggesting a comparable affinity of the E1 subunit's active site for this substrate. youtube.com

Lactate Dehydrogenase (LDH): Kinetic studies of LDH isozymes have quantified their affinity for 2-oxobutanoate. For example, a study on human sperm lysates, which contain the LDH-C4 isozyme, determined a K_m value of 0.33 mM for 2-oxobutanoate. bioscientifica.com This is approximately three times higher than the K_m for pyruvate (0.114 mM) in the same system, indicating a lower, but still significant, affinity for 2-oxobutanoate. bioscientifica.com

Table 3: Kinetic Parameters for 2-Oxobutanoate Metabolism

| Enzyme | Substrate | K_m Value (mM) | Reference | Note |

|---|---|---|---|---|

| Lactate Dehydrogenase (Human Sperm Lysate) | Pyruvate | 0.114 | bioscientifica.com | Primary substrate, shown for comparison. |

| Lactate Dehydrogenase (Human Sperm Lysate) | 2-Oxobutanoate | 0.33 | bioscientifica.com | Indicates a lower affinity compared to pyruvate. |

| BCKDC | 2-Oxobutanoate | Similar to branched-chain α-ketoacids | wikipedia.orgyoutube.com | Indicates a comparable and high affinity for the substrate. |

Mechanistic Investigations of Enzyme Reactions (e.g., C-C bond cleavage)

The enzymatic conversion of 2-oxobutanoate by the Branched-chain α-ketoacid dehydrogenase complex (BCKDC) involves a C-C bond cleavage through a mechanism known as oxidative decarboxylation. This multi-step process is a hallmark of the α-ketoacid dehydrogenase complex family and relies on the coordinated action of the E1, E2, and E3 subunits and their respective cofactors.

The mechanism proceeds as follows:

Binding and Decarboxylation (E1 subunit): 2-oxobutanoate binds to the active site of the E1 subunit. The thiamine pyrophosphate (TPP) cofactor, in its ylid form, attacks the α-carbonyl carbon of 2-oxobutanoate. This leads to the cleavage of the C-C bond between the carboxyl and carbonyl carbons, releasing carbon dioxide (CO₂). A hydroxypropyl-TPP intermediate is formed. wikipedia.org

Reductive Acylation (E1-E2 Interaction): The flexible lipoamide arm of the E2 subunit swings into the active site of the E1 subunit. The hydroxypropyl group is transferred from TPP to the oxidized lipoamide, forming a propionyl-thioester linkage and reducing the lipoamide's disulfide bond. This step regenerates the TPP cofactor for the next catalytic cycle. nih.gov

Acyl Transfer (E2 subunit): The E2 lipoamide arm, now carrying the propionyl group, moves from the E1 active site to the E2 active site (dihydrolipoyl transacylase domain). Here, the propionyl group is transferred from the lipoamide to Coenzyme A (CoA), forming propionyl-CoA and leaving the lipoamide in its fully reduced dihydrolipoamide form. wikipedia.org

Regeneration of Lipoamide (E3 subunit): The reduced lipoamide arm then swings to the active site of the E3 subunit (dihydrolipoamide dehydrogenase). The E3 component re-oxidizes the dihydrolipoamide back to its disulfide form, making it ready for another round of catalysis. The reducing equivalents are transferred first to the FAD prosthetic group on E3, forming FADH₂, and then to NAD+, producing NADH + H+. youtube.com

This intricate mechanism of substrate channeling, where intermediates are passed directly from one active site to the next without diffusing into the bulk medium, ensures high efficiency and prevents the loss of reactive intermediates. The key C-C bond cleavage event is the TPP-dependent decarboxylation in the first step, a fundamental reaction in the metabolism of all α-ketoacids.

Regulation of 2 Oxobutanoate Metabolic Pathways

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid mechanism to modulate metabolic flux in response to the immediate needs of the cell. Key enzymes in pathways involving 2-oxobutanoate (B1229078) are prime targets for such control, primarily through feedback inhibition by downstream products.

Threonine Dehydratase: The biosynthesis of isoleucine begins with the conversion of threonine to 2-oxobutanoate, a reaction catalyzed by threonine dehydratase (also known as threonine deaminase). This enzyme is a classic example of allosteric regulation, where the end product of the pathway, isoleucine, acts as a feedback inhibitor. nih.govnih.gov High concentrations of isoleucine bind to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its substrate, threonine. biorxiv.org This feedback mechanism effectively shuts down the pathway when sufficient isoleucine is present, preventing its over-accumulation. In Escherichia coli, the binding of isoleucine to the regulatory domains of the tetrameric threonine dehydratase (IlvA) propagates a conformational change across the protomer-protomer interface to the active site of an adjacent protomer, mediating the inhibition. nih.govresearcher.life The kinetics of this inhibition are cooperative, meaning the binding of one isoleucine molecule increases the affinity for subsequent isoleucine molecules at the other regulatory sites. purdue.edu Conversely, valine can act as an activator, partially reversing the inhibition caused by isoleucine. biorxiv.orgpurdue.edu

Acetohydroxyacid Synthase (AHAS): Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is another critical regulatory point. This enzyme catalyzes the first committed step in the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine) rcsb.org. It utilizes 2-oxobutanoate and pyruvate (B1213749) to form acetohydroxybutyrate (in the isoleucine pathway) or two molecules of pyruvate to form acetolactate (in the valine and leucine pathways) nih.gov. AHAS is subject to feedback inhibition by valine, leucine, and isoleucine rcsb.orgnih.govnih.gov. The regulatory subunits of the AHAS holoenzyme contain the binding sites for these inhibitory amino acids nih.govnih.gov. The binding of these end products to the regulatory subunits induces a conformational change that is transmitted to the catalytic subunits, leading to a decrease in enzyme activity rcsb.org. The regulatory patterns can be complex and vary between different isozymes of AHAS present in the same organism nih.govresearchgate.net. For instance, in enterobacteria, the different isozymes exhibit distinct responses to the inhibitory end products nih.gov.

| Enzyme | Allosteric Inhibitor(s) | Allosteric Activator(s) | Mechanism of Regulation |

|---|---|---|---|

| Threonine Dehydratase | Isoleucine nih.govbiorxiv.org | Valine biorxiv.orgpurdue.edu | Binds to a regulatory site, inducing a conformational change that decreases substrate affinity. biorxiv.org |

| Acetohydroxyacid Synthase (AHAS) | Valine, Leucine, Isoleucine rcsb.orgnih.gov | - | Binds to regulatory subunits, causing a conformational change in the catalytic subunits that reduces enzyme activity. rcsb.org |

Transcriptional and Translational Control of Enzyme Expression

Long-term regulation of 2-oxobutanoate metabolism is achieved through the control of the synthesis of relevant enzymes. This involves both transcriptional and translational mechanisms, which adjust the amount of enzyme present in the cell in response to prolonged changes in metabolic status or environmental conditions.

At the transcriptional level, the expression of genes encoding enzymes involved in amino acid metabolism, including those utilizing 2-oxobutanoate, is often controlled by transcription factors that sense the cellular concentrations of amino acids and other key metabolites nih.govresearchgate.net. For example, in many organisms, the genes for the enzymes of the branched-chain amino acid biosynthetic pathways are organized into operons, allowing for their coordinated expression. The expression of these operons can be repressed in the presence of high levels of the end-product amino acids.

Translational control mechanisms can also modulate the levels of these enzymes. This can involve the regulation of mRNA stability and the efficiency of translation, providing another layer of control over the enzyme population within the cell.

Post-Translational Modification and Enzyme Activity Modulation

The activity of enzymes in the 2-oxobutanoate metabolic pathways can be rapidly and reversibly altered by post-translational modifications (PTMs) nih.govcusabio.comkhanacademy.org. These modifications, which occur after the protein has been synthesized, can include the covalent addition of chemical groups, such as phosphate (B84403) groups, which can switch an enzyme between active and inactive states cusabio.com.

A prominent example of post-translational regulation in a pathway connected to 2-oxobutanoate is the control of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This mitochondrial enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids, which are derived from the transamination of valine, leucine, and isoleucine nih.govfrontiersin.org. The degradation of 2-oxobutanoate can also be mediated by 2-oxo acid dehydrogenase complexes nih.gov.

The activity of BCKDC is regulated by a phosphorylation-dephosphorylation cycle nih.govreactome.orgnih.gov. A specific kinase, branched-chain α-ketoacid dehydrogenase kinase (BCKDK), phosphorylates the E1α subunit of the complex, leading to its inactivation nih.govfrontiersin.orgreactome.org. Conversely, a specific phosphatase, protein phosphatase 2Cm (PP2Cm), removes the phosphate group, thereby activating the complex frontiersin.orgnih.gov. The activity of BCKDK itself can be modulated by various factors, including the levels of branched-chain α-ketoacids, which can act as inhibitors of the kinase science.gov. This regulatory system allows for fine-tuning of branched-chain amino acid catabolism in response to dietary intake and metabolic state nih.gov.

| Enzyme | Modification | Effect on BCKDC Activity |

|---|---|---|

| Branched-chain α-ketoacid dehydrogenase kinase (BCKDK) | Phosphorylation of E1α subunit | Inactivation frontiersin.orgreactome.org |

| Protein Phosphatase 2Cm (PP2Cm) | Dephosphorylation of E1α subunit | Activation frontiersin.org |

Cellular and Environmental Factors Influencing 2-Oxobutanoate Levels

The intracellular concentration of 2-oxobutanoate is a dynamic parameter that is influenced by a multitude of cellular and environmental factors.

Physiological and Cellular Significance of 2 Oxobutanoate Metabolism

Role in Amino Acid Homeostasis and Turnover

Sodium;2-oxobutanoate (B1229078) is a key intermediate in the catabolism of several essential amino acids, most notably threonine and methionine. wikipedia.orgnih.govpathbank.org The degradation of these amino acids converges on the formation of 2-oxobutanoate, which then serves as a branch-point intermediate. Its fate is critical for maintaining the balance of amino acid pools within the cell.

The primary pathway for 2-oxobutanoate generation from threonine is catalyzed by the enzyme threonine dehydratase. In the case of methionine, its catabolism proceeds through S-adenosylmethionine and cystathionine (B15957), with the eventual cleavage of cystathionine yielding 2-oxobutanoate, cysteine, and ammonia (B1221849). frontiersin.org

Furthermore, 2-oxobutanoate is actively involved in transamination reactions, where an amino group is transferred from an amino acid to a keto acid, a fundamental process in the synthesis and degradation of amino acids. libretexts.org These reactions, catalyzed by aminotransferases, allow for the interconversion of amino acids, ensuring their availability for various cellular processes, including protein synthesis. The balance of these reactions is crucial for maintaining nitrogen homeostasis within the organism.

Contribution to Cellular Bioenergetics and Redox Balance

The metabolic fate of 2-oxobutanoate is closely linked to cellular energy production and the maintenance of redox balance. In the mitochondrial matrix, 2-oxobutanoate undergoes oxidative decarboxylation to form propionyl-CoA. wikipedia.orgnih.govpathbank.org This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex, a multi-enzyme assembly that also participates in the breakdown of branched-chain amino acids. nih.govpathbank.org

Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, thereby contributing to the cellular energy pool through the generation of ATP. wikipedia.orgpathbank.org The catabolism of 2-oxobutanoate has been shown to influence mitochondrial function, including the generation of mitochondrial membrane potential. However, its metabolism, which involves an ATP-consuming step, can also impact mitochondrial substrate-level phosphorylation.

The 2-oxo acid dehydrogenase complexes are critical hubs in cellular metabolism and are subject to intricate regulation. Their activity is sensitive to the cellular redox state, particularly the ratio of NADH to NAD+. This regulation ensures that the rate of 2-oxobutanoate catabolism is matched with the cell's energetic and redox requirements.

Interplay with Macromolecular Synthesis and Degradation

Beyond its role in amino acid and energy metabolism, 2-oxobutanoate is a vital precursor for the synthesis of other biomolecules and its metabolic context influences broader processes of macromolecular synthesis and degradation.

Precursor Role in Isoleucine and Other Amino Acid Biosynthesis

One of the most significant anabolic roles of 2-oxobutanoate is serving as the direct precursor for the biosynthesis of the essential amino acid isoleucine. nih.gov The canonical pathway for isoleucine synthesis begins with the condensation of 2-oxobutanoate and pyruvate (B1213749), a reaction catalyzed by acetohydroxyacid synthase. nih.gov This initial step is a key regulatory point in the pathway.

While the primary route for 2-oxobutanoate generation for isoleucine synthesis is from threonine, several alternative or "underground" metabolic pathways have been identified in various organisms, highlighting the metabolic flexibility surrounding this crucial intermediate. semanticscholar.org These alternative routes can synthesize 2-oxobutanoate from precursors such as pyruvate and acetyl-CoA via the citramalate (B1227619) pathway, or from the catabolism of other compounds. pathbank.orgsemanticscholar.org The existence of these multiple pathways underscores the essentiality of maintaining a sufficient supply of 2-oxobutanoate for isoleucine production.

| Precursor(s) | Key Intermediate(s) | Organism(s) |

|---|---|---|

| Threonine | - | Escherichia coli, Saccharomyces cerevisiae |

| Pyruvate and Acetyl-CoA | Citramalate | Geobacter sulfurreducens, Leptospira interrogans |

| Propionyl-CoA and Formate | - | Escherichia coli (anaerobic) |

| O-succinyl-L-homoserine | - | Escherichia coli (aerobic, alternative) |

Impact on Protein Synthesis and Proteolysis Pathways

While direct evidence specifically implicating sodium;2-oxobutanoate in the regulation of protein synthesis and proteolysis is limited, the broader class of α-keto acids and their corresponding amino acids are known to exert significant influence on these processes. Studies on very low protein diets supplemented with a mixture of ketoacids have shown that they can help maintain a neutral nitrogen balance. nih.gov This is achieved not by stimulating protein synthesis, but by reducing the rate of protein degradation and decreasing the formation of urea. nih.gov

The branched-chain amino acids, which are metabolically related to 2-oxobutanoate, are particularly potent regulators of protein synthesis. Leucine (B10760876), for instance, is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. nih.govnih.gov Activation of mTORC1 stimulates the translation of specific mRNAs and inhibits autophagy, a major cellular protein degradation pathway. Given the metabolic proximity and the role of 2-oxobutanoate in the turnover of amino acids that feed into these pathways, it is plausible that fluctuations in its levels could indirectly influence the balance between protein synthesis and degradation.

Metabolic Intermediary Toxicity and Cellular Detoxification Mechanisms

While essential for normal metabolism, the accumulation of 2-oxobutanoate can be detrimental to cells, necessitating effective detoxification mechanisms.

2-Oxobutanoate as a Toxic Metabolic Intermediate

In a variety of microorganisms, high concentrations of 2-oxobutanoate have been shown to be toxic, leading to the arrest of cell growth. nih.gov The primary mechanism of this toxicity is believed to be its structural similarity to pyruvate, a central metabolite. nih.gov This resemblance allows 2-oxobutanoate to act as a competitive inhibitor of several pyruvate-utilizing enzymes, such as the pyruvate dehydrogenase complex. nih.gov By interfering with central carbon metabolism, the accumulation of 2-oxobutanoate can disrupt the flow of metabolites through key pathways like the citric acid cycle, leading to a shortage of essential precursors and energy. nih.gov

| Enzyme/Process Affected | Consequence of Inhibition |

|---|---|

| Pyruvate Dehydrogenase Complex (PDHc) | Reduced acetyl-CoA production, decreased flux into the citric acid cycle. |

| Acetohydroxyacid Synthase (AHAS) | Disruption of branched-chain amino acid biosynthesis. |

| Other Pyruvate-Dependent Enzymes | General interference with central carbon metabolism. |

Cellular Detoxification Mechanisms

To counteract the toxic effects of 2-oxobutanoate accumulation, cells have evolved various detoxification strategies. One well-characterized example in Escherichia coli involves the remodeling of the acetate (B1210297) bypass pathway. nih.gov By overexpressing components of this pathway, such as pyruvate oxidase (PoxB) and acetate-CoA ligase (Acs), cells can convert excess 2-oxobutanoate into less harmful compounds. nih.gov

Furthermore, genetic modifications aimed at reducing the affinity of key enzymes for 2-oxobutanoate have proven effective in mitigating its toxicity. For instance, site-directed mutagenesis of pyruvate oxidase can decrease its ability to bind 2-oxobutanoate, thereby preventing its interference with normal pyruvate metabolism. nih.gov These detoxification mechanisms highlight the importance of tightly regulating the intracellular concentration of this reactive metabolic intermediate.

Cellular Responses and Detoxification Strategies (e.g., acetate bypass remodeling)

2-Oxobutanoate, also known as α-ketobutyrate, is a crucial intermediate in the metabolism of several amino acids, including threonine and methionine. medchemexpress.commdpi.com While essential, its accumulation can become toxic to microorganisms, leading to significant physiological stress, growth inhibition, and reduced biosynthetic capacity. nih.gov The toxicity of 2-oxobutanoate stems from its structural similarity to pyruvate, a central hub in cellular metabolism. This resemblance allows 2-oxobutanoate to act as a substitute for pyruvate in various enzymatic reactions, thereby disrupting critical metabolic pathways. frontiersin.org

One of the primary targets of 2-oxobutanoate toxicity is the pyruvate dehydrogenase complex (PDHc), which is responsible for converting pyruvate into acetyl-CoA. By inhibiting PDHc, excess 2-oxobutanoate depletes the intracellular pool of acetyl-CoA, a vital precursor for the tricarboxylic acid (TCA) cycle and numerous biosynthetic pathways. drugbank.com This disruption also affects the supply of key cofactors like NADPH. frontiersin.org

To counteract the detrimental effects of 2-oxobutanoate accumulation, microorganisms have evolved various detoxification strategies. A notable and engineered strategy in Escherichia coli involves the remodeling of the acetate bypass. frontiersin.orgdrugbank.com This metabolic engineering approach replaces the function of the 2-oxobutanoate-sensitive PDHc. The acetate bypass, consisting of pyruvate oxidase (PoxB) and acetyl-CoA synthetase, provides an alternative route for converting pyruvate to acetyl-CoA. frontiersin.org

Research has demonstrated that replacing PDHc with a remodeled acetate bypass can effectively alleviate the metabolic toxicity of 2-oxobutanoate. drugbank.com By recharging the intracellular acetyl-CoA pool, this strategy restores metabolic balance and allows for continued cell growth and biosynthesis even in the presence of high concentrations of 2-oxobutanoate. frontiersin.org Further refinements, such as site-directed mutagenesis of PoxB to reduce its affinity for 2-oxobutanoate while maintaining high activity for pyruvate, have enhanced the effectiveness of this detoxification pathway. drugbank.com This approach not only explains the mechanism of 2-oxobutanoate toxicity but also provides an effective method for its metabolic detoxification in biotechnological applications. frontiersin.org

Table 1: Effect of Acetate Bypass Remodeling on E. coli under 2-Oxobutanoate Stress This table is interactive. Click on the headers to sort the data.

| Strain/Modification | Key Feature | Effect of 2-Oxobutanoate | Detoxification Outcome |

|---|---|---|---|

| Wild Type (with PDHc) | Standard metabolism | Growth arrest, inhibited L-threonine biosynthesis | Poor |

| PDHc-deficient (ΔaceE) | PDHc complex removed | Severe growth inhibition | None |

| PDHc-deficient + Acetate Bypass | PDHc replaced with PoxB pathway | Alleviated toxicity, partial restoration of growth | Moderate |

| PDHc-deficient + Remodeled Acetate Bypass (PoxB variant) | Engineered PoxB with low affinity for 2-OBA | Minimal inhibition from 2-OBA, restored L-threonine biosynthesis | High |

Functional Roles in Specific Biological Systems

Plant Metabolism: Roles in Growth and Stress Responses

In plant biology, 2-oxobutanoate plays a significant, albeit indirect, role in growth and stress responses, primarily through its connection to the plant hormone ethylene (B1197577). researchgate.netnih.gov Ethylene is a key regulator of numerous processes, including seed germination, root development, fruit ripening, and responses to biotic and abiotic stress. youtube.com However, under stressful conditions such as high salinity, drought, or pathogen attack, elevated ethylene levels can inhibit plant growth, particularly root elongation. nih.govfrontiersin.org

The functional role of 2-oxobutanoate in this context is mediated by certain plant growth-promoting rhizobacteria (PGPR) that possess the enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase. frontiersin.orgnih.gov ACC is the immediate precursor to ethylene in plants. nih.govresearchgate.net PGPR containing ACC deaminase absorb ACC from the plant roots and cleave it into ammonia and 2-oxobutanoate (α-ketobutyrate). drugbank.comnih.gov

This process is highly beneficial for the plant under stress. By converting ACC into 2-oxobutanoate and ammonia, the bacteria effectively lower the amount of ACC available within the plant for ethylene synthesis. nih.gov This reduction in "stress ethylene" levels alleviates its inhibitory effects, allowing for more robust plant growth, especially in the root system. frontiersin.orgfrontiersin.org Enhanced root length and biomass improve the plant's capacity for water and nutrient uptake, further bolstering its tolerance to adverse environmental conditions. frontiersin.org Therefore, the production of 2-oxobutanoate by symbiotic bacteria is a key step in a mechanism that helps plants mitigate stress and maintain growth. nih.gov

Table 2: Impact of ACC Deaminase-Producing Bacteria on French Bean (Phaseolus vulgaris) Growth under Salinity Stress This table is interactive. Use the search bar to filter results.

| Treatment | Parameter Measured | % Change vs. Stressed Control |

|---|---|---|

| Bacterial Consortium | Root Length | +110% |

| Bacterial Consortium | Root Fresh Weight | +45% |

| Bacterial Consortium | Shoot Length | +60% |

| Bacterial Consortium | Shoot Fresh Weight | +255% |

| Bacterial Consortium | Root Biomass | +220% |

| Bacterial Consortium | Shoot Biomass | +425% |

| Bacterial Consortium | Total Chlorophyll Content | +57% |

| Bacterial Consortium | Stress Ethylene Levels | -60% |

Data derived from studies on PGPR effects on plants under salinity stress. frontiersin.org

Microbial Metabolism and Biotechnological Applications

2-Oxobutanoate is an important platform chemical used in the synthesis of antiviral drugs, food additives, and other specialty chemicals. nih.gov While it can be produced through chemical synthesis, biotechnological routes using microbial fermentation are gaining interest as a more sustainable alternative. nih.gov In this context, 2-oxobutanoate is both a target product and a problematic metabolic intermediate.

As an indispensable metabolite, 2-oxobutanoate is present in all living organisms, from bacteria to humans. nih.gov However, its accumulation in microbial production hosts like E. coli can cause severe cellular toxicity, leading to growth arrest and limiting product yields. nih.gov This toxicity is a major bottleneck in the development of efficient bioprocesses for 2-oxobutanoate itself or for compounds derived from it, such as L-threonine and other amino acids. drugbank.com The toxicity arises because 2-oxobutanoate interferes with central carbon metabolism, particularly by inhibiting the pyruvate dehydrogenase complex and competing with pyruvate for various enzymes. frontiersin.orgdrugbank.com

To overcome these challenges, metabolic engineering and synthetic biology approaches are employed. A key strategy is the detoxification of 2-oxobutanoate by redesigning the host's metabolic network. As detailed previously (Section 6.4.2), replacing the sensitive pyruvate dehydrogenase complex with a robust, engineered acetate bypass has proven effective in E. coli. drugbank.com This allows the cells to tolerate higher concentrations of 2-oxobutanoate, thereby improving the efficiency of biosynthetic pathways that produce or involve this keto acid. frontiersin.org Furthermore, two-stage fermentation processes, where cell growth is separated from the production phase, have been designed to avoid growth arrest caused by 2-oxobutanoate toxicity. drugbank.com These advanced biotechnological strategies are crucial for harnessing microbial metabolism for the sustainable production of 2-oxobutanoate and its derivatives.

Peroxisomal Function and Oxidative Stress Modulation

A major source of ROS in peroxisomes is the β-oxidation of fatty acids. mdpi.com The first step of this process is catalyzed by acyl-CoA oxidases, which produce H₂O₂ as a byproduct. nih.gov To prevent oxidative damage from this potent oxidant, peroxisomes are densely packed with the enzyme catalase, which efficiently decomposes H₂O₂ into water and oxygen. nih.gov This balance between H₂O₂ production and degradation is critical for cellular signaling and homeostasis. mdpi.com

2-Oxobutanoate is a product of amino acid degradation and can be converted into propionyl-CoA, which can then enter pathways related to fatty acid metabolism. medchemexpress.com The proper functioning of peroxisomes is crucial for handling the flow of metabolites through these interconnected pathways. If peroxisomal function is impaired (e.g., through genetic defects in peroxisomal biogenesis), the breakdown of fatty acids can be disrupted, leading to an imbalance in ROS production and detoxification. mdpi.com This dysfunction contributes to a state of oxidative stress, which can damage proteins, lipids, and DNA. mdpi.com Therefore, by maintaining lipid homeostasis and managing ROS levels, peroxisomes help modulate the oxidative stress environment that influences all cellular components and metabolic pathways, including those involving 2-oxobutanoate. nih.govscirp.org

Advanced Research Methodologies in 2 Oxobutanoate Studies

Quantitative Analytical Techniques for 2-Oxobutanoate (B1229078) and Related Metabolites

Accurate quantification of 2-oxobutanoate is critical for understanding its metabolic significance. Various analytical techniques, each with its own advantages, are employed for this purpose, ranging from chromatographic separations to spectroscopic structural confirmations.